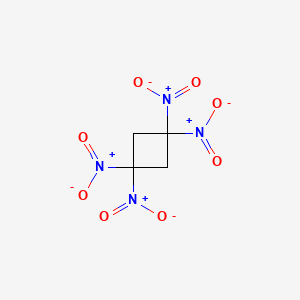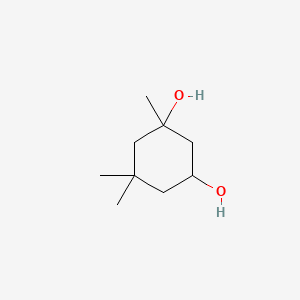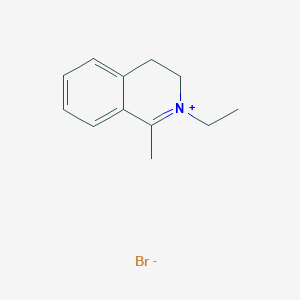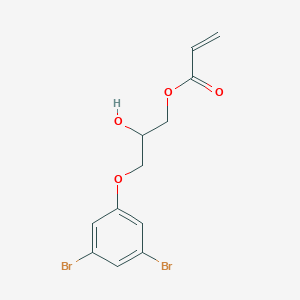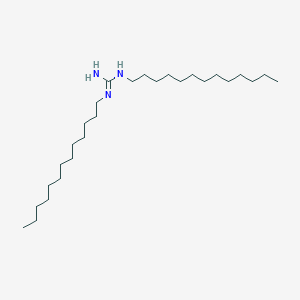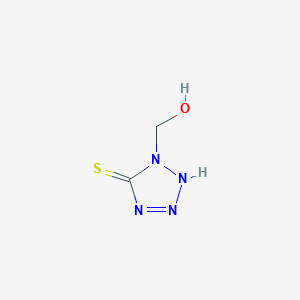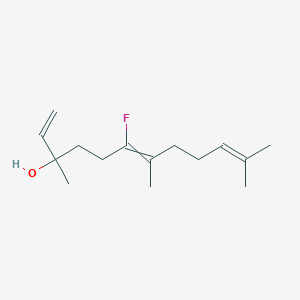
6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol is a fluorinated derivative of nerolidol, a naturally occurring sesquiterpene alcohol. This compound is characterized by its molecular formula C15H25FO and a molecular weight of approximately 240.36 g/mol. It is known for its unique structural features, including a fluorine atom at the 6th position and three methyl groups at the 3rd, 7th, and 11th positions of the dodecatrienol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol typically involves the fluorination of nerolidol or its derivatives. One common method is the electrophilic fluorination of nerolidol using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 6-fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-one.
Reduction: Formation of 6-fluoro-3,7,11-trimethyldodecane-1-ol.
Substitution: Formation of 6-amino-3,7,11-trimethyldodeca-1,6,10-trien-3-ol or 6-thio-3,7,11-trimethyldodeca-1,6,10-trien-3-ol.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Wirkmechanismus
The mechanism of action of 6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. It may inhibit or activate certain enzymes, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nerolidol: The non-fluorinated parent compound with similar structural features but lacking the fluorine atom.
Farnesol: A related sesquiterpene alcohol with a similar backbone but different functional groups.
Geraniol: Another related compound with a similar structure but different substitution patterns.
Uniqueness
6-Fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
116058-31-2 |
|---|---|
Molekularformel |
C15H25FO |
Molekulargewicht |
240.36 g/mol |
IUPAC-Name |
6-fluoro-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
InChI |
InChI=1S/C15H25FO/c1-6-15(5,17)11-10-14(16)13(4)9-7-8-12(2)3/h6,8,17H,1,7,9-11H2,2-5H3 |
InChI-Schlüssel |
BMOUSABVEZFYAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=C(CCC(C)(C=C)O)F)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


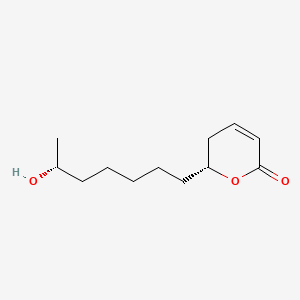
![Pyrimido[2,1-a]isoindol-2(6H)-one](/img/structure/B14299401.png)

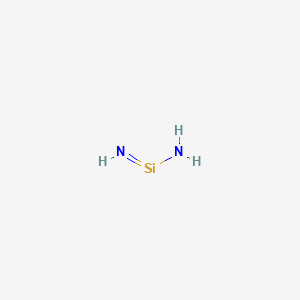
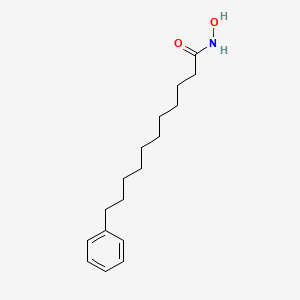
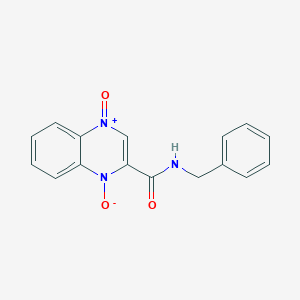
![(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone](/img/structure/B14299426.png)
